(1-Benzofuran-2-yl)(2-chloro-4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzofuran-2-yl)(2-chloro-4-fluorophenyl)methanone is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of (1-Benzofuran-2-yl)(2-chloro-4-fluorophenyl)methanone typically involves the following steps:
One-pot etherification and dehydrative cyclization: This method involves the reaction of o-hydroxyacetophenones under basic conditions to form the benzofuran ring.
Dehydrative cyclization of o-hydroxybenzyl ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones as starting materials.
Transition-metal catalysis: Aryl acetylenes can be cyclized using transition-metal catalysts to form the benzofuran ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
(1-Benzofuran-2-yl)(2-chloro-4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-Benzofuran-2-yl)(2-chloro-4-fluorophenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzofuran-2-yl)(2-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
(1-Benzofuran-2-yl)(2-chloro-4-fluorophenyl)methanone can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
CAS No. |
143657-70-9 |
---|---|
Molecular Formula |
C15H8ClFO2 |
Molecular Weight |
274.67 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(2-chloro-4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H8ClFO2/c16-12-8-10(17)5-6-11(12)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8H |
InChI Key |
FDPIMDMZUWDDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.